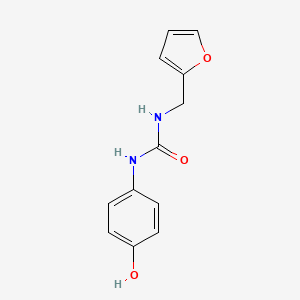![molecular formula C71H74Cl2N2O2P2Ru B8033696 RuCl2[(R)-xylbinap][(R)-daipen]](/img/structure/B8033696.png)
RuCl2[(R)-xylbinap][(R)-daipen]
Vue d'ensemble
Description
RuCl2[(R)-xylbinap][(R)-daipen] is a useful research compound. Its molecular formula is C71H74Cl2N2O2P2Ru and its molecular weight is 1221.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality RuCl2[(R)-xylbinap][(R)-daipen] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RuCl2[(R)-xylbinap][(R)-daipen] including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Asymmetric Hydrogenation of Hetero-Aromatic Ketones : A study by Ohkuma, Koizumi, Yoshida, and Noyori (2000) demonstrated that trans-RuCl2[(R)-xylbinap][(R)-daipen] acts as an efficient catalyst for the asymmetric hydrogenation of hetero-aromatic ketones. This process results in high yields and enantiomeric excess (ee), enabling the asymmetric synthesis of duloxetine, an inhibitor of serotonin and norepinephrine uptake carriers (Ohkuma et al., 2000).
Enantioselective Hydrogenation of Aromatic Ketones : H. Ngo and Wenbin Lin (2005) developed a family of 4,4'-substituted-xylBINAPs and Ru(diphosphine)(diamine)Cl2 complexes for the highly enantioselective hydrogenation of aromatic ketones. These complexes, including those based on RuCl2[(R)-xylbinap][(R)-daipen], demonstrated enantioselectivities greater than 99% (Ngo & Lin, 2005).
Application in Asymmetric Hydrogenation of Various Ketones : Research by Chen, Reamer, Chilenski, and McWilliams (2003) showed that using trans-RuCl2[(R)-xylbinap][(R)-daipen] as a catalyst led to the highly enantioselective hydrogenation of aromatic-heteroaromatic ketones, yielding secondary alcohols with excellent enantioselectivities (Chen et al., 2003).
Preparation of Tricyclic Imidazopyridines : Palmer, Zanotti-gerosa, and Nedden (2008) utilized RuCl2[(S)-Xyl-P-Phos][(S)-DAIPEN] for the asymmetric reduction of prochiral ketones, producing alcohols with high enantiomeric purity. This method served as a key step in synthesizing pharmacologically active compounds (Palmer et al., 2008).
Hydrogenation of 2,4-Pentadien-1-ones : Li, Lu, Lu, Li, Xie, and Zhang (2019) reported the asymmetric hydrogenation of 2,4-pentadien-1-ones using trans-RuCl2[(R)-XylylSunPhos][(R)-Daipen] under basic conditions. This process demonstrated exclusive C1-carbonyl selectivity, preserving the conjugated 2,4-diene motifs and yielding chiral 2,4-pentadien-1-ols (Li et al., 2019).
Propriétés
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2/t;18-;;;/m.1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQCNMRDWASSEC-OEGAAENXSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H74Cl2N2O2P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
RuCl2[(R)-xylbinap][(R)-daipen] | |
CAS RN |
220114-32-9 | |
| Record name | Dichloro{(R)-(+)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(2R)-(-)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[N-[(1R,2R)-2-(Amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-ruthenium](/img/structure/B8033616.png)


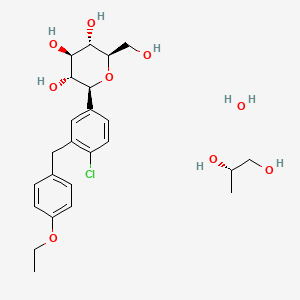
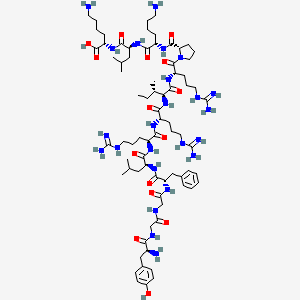
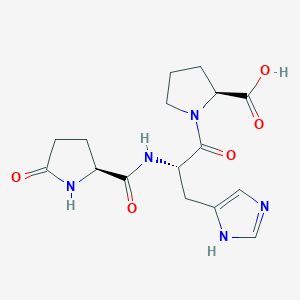
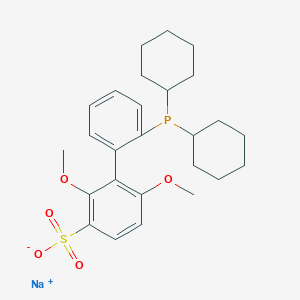
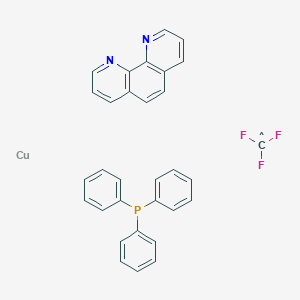
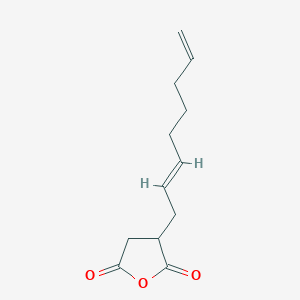
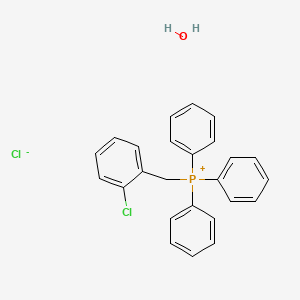
![RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen]](/img/structure/B8033704.png)
![1,2,6,7-Tetramethyl-4-oxatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone](/img/structure/B8033710.png)
